Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide
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Overview
Description
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further substituted with diethylamino, phenyl, and triethylsilyloxy groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide typically involves the reaction of lithium diethylamide with phenyl(triethylsilyloxy)methane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler lithium-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out in aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, to stabilize the reactive intermediates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions may produce various organolithium derivatives.
Scientific Research Applications
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide involves the formation of highly reactive intermediates that can participate in various chemical reactions. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the diethylamino, phenyl, and triethylsilyloxy groups, which stabilize the reactive intermediates and enhance the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong non-nucleophilic base.
Lithium diisopropylamide: A widely used strong base in organic synthesis.
Lithium phenylacetylide: Used in the formation of carbon-carbon bonds.
Uniqueness
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide is unique due to its specific combination of substituents, which confer distinct reactivity and stability compared to other organolithium compounds. The presence of the triethylsilyloxy group, in particular, provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
CAS No. |
88117-35-5 |
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Molecular Formula |
C17H30LiNOSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
lithium;N-ethyl-N-[phenyl(triethylsilyloxy)methyl]ethanamine |
InChI |
InChI=1S/C17H30NOSi.Li/c1-6-18(7-2)17(16-14-12-11-13-15-16)19-20(8-3,9-4)10-5;/h11-15H,6-10H2,1-5H3;/q-1;+1 |
InChI Key |
YMDOVEAOZZZZFA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCN(CC)[C-](C1=CC=CC=C1)O[Si](CC)(CC)CC |
Origin of Product |
United States |
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